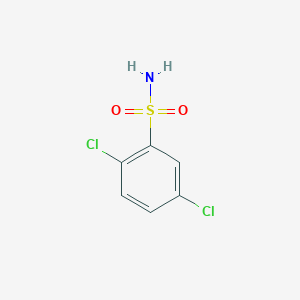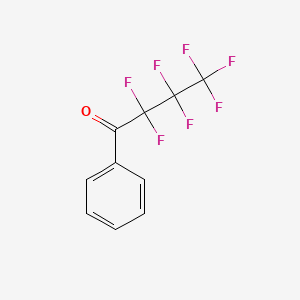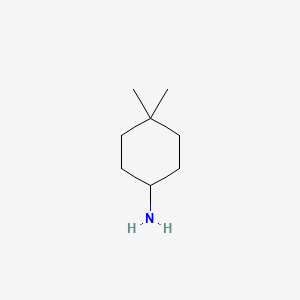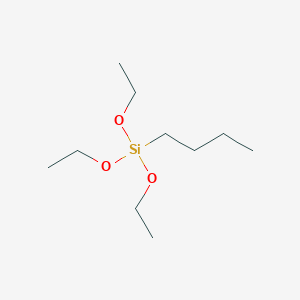
Butyltriethoxysilane
Übersicht
Beschreibung
Butyltriethoxysilane is an organoethoxysilane . It is used in a wide range of applications including as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, silane cross-linking agent, silane moisture scavenger, polypropylene catalyst, silicate stabilizer, polyurethane endcapper silane, silane drying agent, silane curing agent, silane reinforcer, silylating agent, silane reducing agent, silyl building blocks and synthons .
Molecular Structure Analysis
The molecular formula of Butyltriethoxysilane is C10H24O3Si . Its molecular weight is 220.38 .
Chemical Reactions Analysis
Butyltriethoxysilane is used in the preparation of gold films by absorption and adsorption . It may also be used as silane precursors for the synthesis of xerogels . The enhancement in mechanical properties observed for silane-treated glass-reinforced epoxy materials is highly dependent on the structure of the coupling agent at the interphase .
Physical And Chemical Properties Analysis
Butyltriethoxysilane is a liquid at 20°C . It has a boiling point of 193°C and a flash point of 70°C . Its specific gravity at 20°C is 0.89 and its refractive index is 1.40 .
Wissenschaftliche Forschungsanwendungen
1. Polymer Composites and Nanocomposites
Butyltriethoxysilane (BTES) is often used in the modification of polymer composites and nanocomposites. For instance, it can be utilized in the surface treatment of nanoparticles to improve the dielectric properties of polyethylene composites. This application is significant for the electrical and electronic industries, as it aids in controlling the dielectric constant and reducing dielectric loss in nanocomposites (Huang et al., 2009).
2. Anti-Bacterial and Anti-Adhesive Coatings
BTES can be used in the development of anti-bacterial and anti-adhesive coatings. One study explored the modification of polyethylene using various organosilanes, including BTES, to reduce bacterial cell attachment and biofilm formation. Such modifications are particularly relevant in medical and water industry applications (Kręgiel & Niedzielska, 2014).
3. Surface Modification for Membrane Technologies
In membrane technologies, BTES can be applied for surface modification to make ceramic membranes hydrophobic, suitable for direct contact membrane distillation. This modification is crucial for improving the efficiency and flux performance of ceramic membranes in water treatment and desalination processes (Hendren et al., 2009).
4. Smart Bandages and Wound Healing
BTES is also investigated for use in smart bandages and wound healing applications. For instance, butyl grafted polyethylene films containing BTES can be developed for electrochemical sensing, monitoring wound healing, and measuring wound pH, thereby aiding in the treatment and management of wounds (Phair et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
butyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGKDQVCBHSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335535 | |
| Record name | Triethoxybutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxybutylsilane | |
CAS RN |
4781-99-1 | |
| Record name | Triethoxybutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



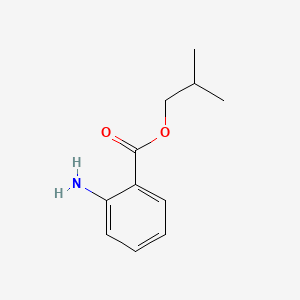
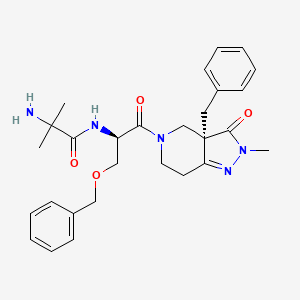
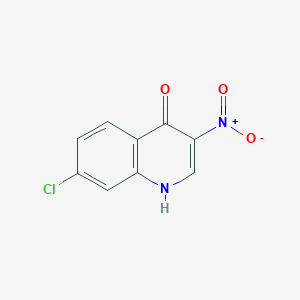
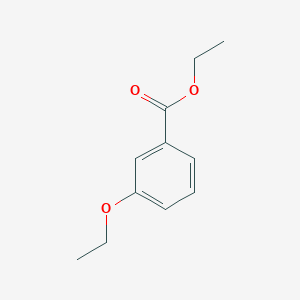
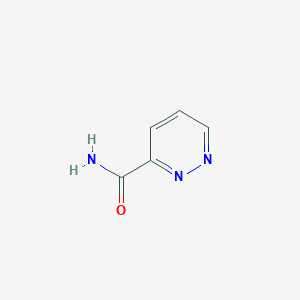
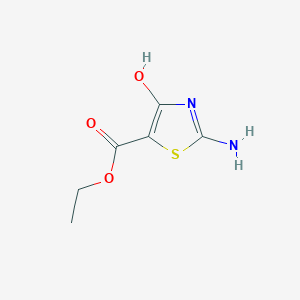
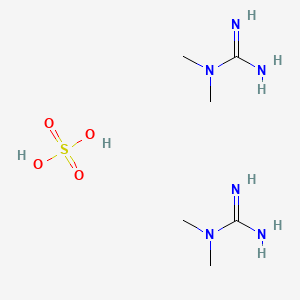
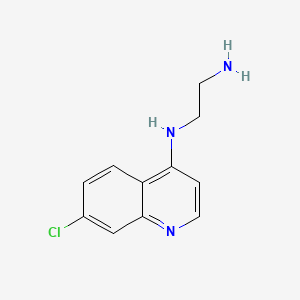
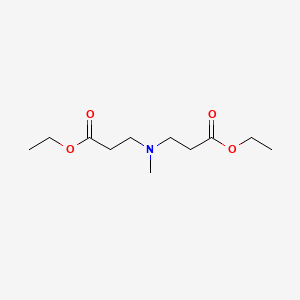
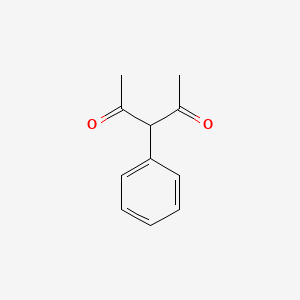
![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)
